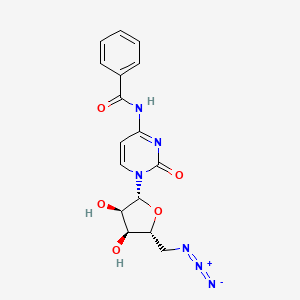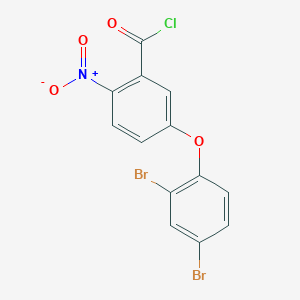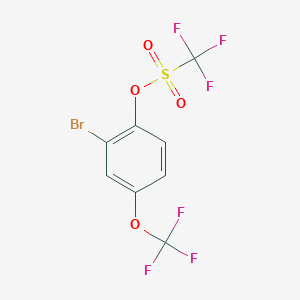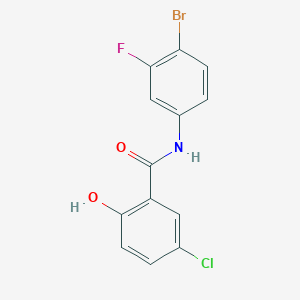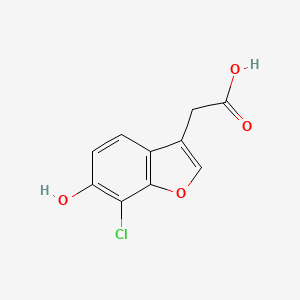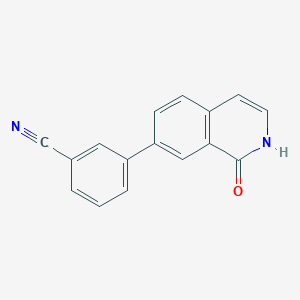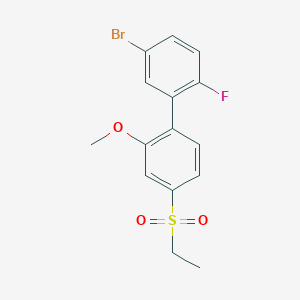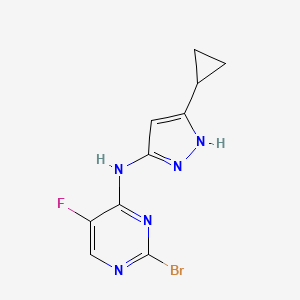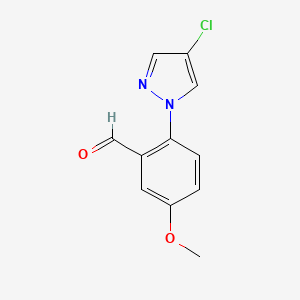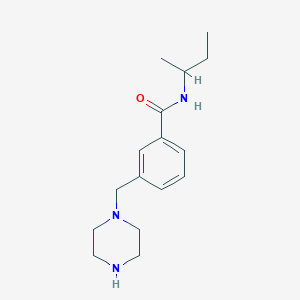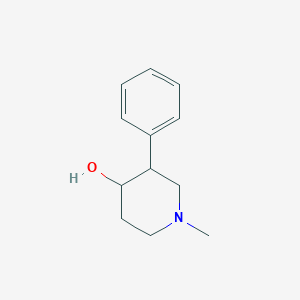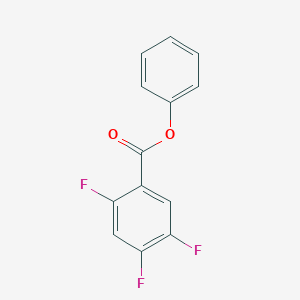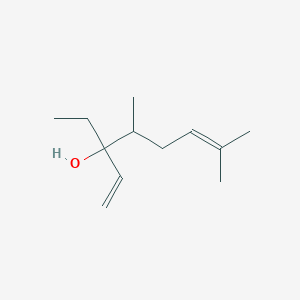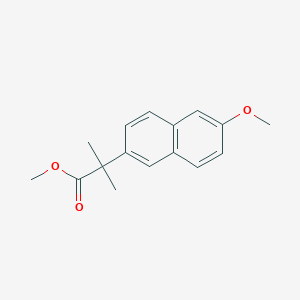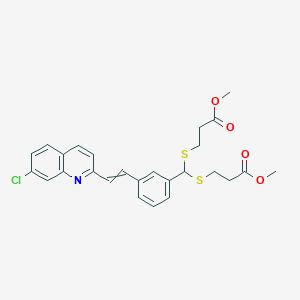
(E)-dimethyl 3,3'-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-dimethyl 3,3’-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate is a complex organic compound featuring a quinoline moiety, a vinyl group, and a bis(sulfanediyl) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-dimethyl 3,3’-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Vinyl Group Introduction: The vinyl group can be introduced through a Heck reaction, where the quinoline derivative is coupled with a vinyl halide in the presence of a palladium catalyst.
Bis(sulfanediyl) Linkage Formation: The bis(sulfanediyl) linkage is formed by reacting the intermediate with a thiol compound under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Heck reaction and automated systems for the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-dimethyl 3,3’-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the bis(sulfanediyl) linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Applications De Recherche Scientifique
(E)-dimethyl 3,3’-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (E)-dimethyl 3,3’-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of microorganisms. The vinyl group and bis(sulfanediyl) linkage can interact with cellular proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium (E)-3-(((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoate .
- (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)-6-methyl benzoate .
Uniqueness
(E)-dimethyl 3,3’-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate is unique due to its combination of a quinoline moiety, a vinyl group, and a bis(sulfanediyl) linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C26H26ClNO4S2 |
|---|---|
Poids moléculaire |
516.1 g/mol |
Nom IUPAC |
methyl 3-[[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate |
InChI |
InChI=1S/C26H26ClNO4S2/c1-31-24(29)12-14-33-26(34-15-13-25(30)32-2)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3 |
Clé InChI |
CODRIEDIPRVYFV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
